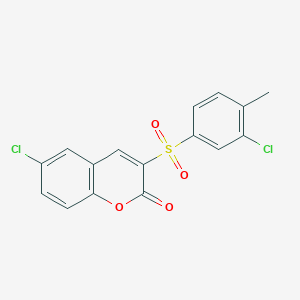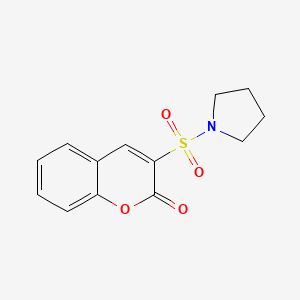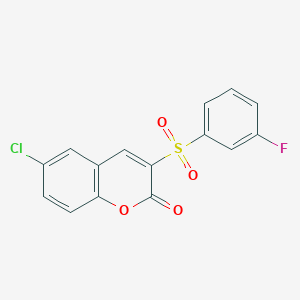
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one, also known as 6-C3CMBS, is an organic compound and a derivative of chromene. It is a colorless, crystalline solid that is soluble in organic solvents, such as acetone and ethanol. 6-C3CMBS has a wide range of applications in scientific research and has been used in the synthesis of various compounds. In
科学研究应用
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research. It has been used as a building block in the synthesis of various compounds, such as chromene derivatives, benzothiazoles, and fluoroquinolones. It has also been used as a reactant in the synthesis of other compounds, such as 2-hydroxy-3-chloro-2-methylbenzenesulfonyl chloride and 4-chloro-3-methylbenzenesulfonyl chloride. In addition, 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one has been used as a catalyst in the synthesis of polymers, such as poly(ethylene terephthalate) and poly(butylene terephthalate).
作用机制
The mechanism of action of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one is not well understood. However, it is believed that it may act as an inhibitor of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. Additionally, it may act as a chelating agent, binding to metals and preventing them from participating in biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one are not well understood. However, it has been shown to have antifungal, antibacterial, and anti-inflammatory effects in vitro. Additionally, it has been shown to have cytotoxic effects in certain cell lines.
实验室实验的优点和局限性
The advantages of using 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one in lab experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one can be toxic and should be handled with care.
未来方向
The future directions for 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one research include further studies on its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research should be conducted to explore the potential toxicity of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one and its potential side effects. Additionally, further research should be conducted on the synthesis of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one and its derivatives. Finally, further research should be conducted on the potential applications of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one in the synthesis of other compounds.
合成方法
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one can be synthesized by a three-step reaction sequence. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-chloro-2-hydroxy-2-methylpropane-1,3-diol, in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction results in the formation of 3-chloro-4-methylbenzenesulfonyl chloride. The second step involves the reaction of this intermediate with 6-chloro-2-hydroxy-2-methylchromen-4-one, in the presence of a base, such as potassium carbonate. This reaction results in the formation of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one. The third step involves the purification of the 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one by recrystallization.
属性
IUPAC Name |
6-chloro-3-(3-chloro-4-methylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O4S/c1-9-2-4-12(8-13(9)18)23(20,21)15-7-10-6-11(17)3-5-14(10)22-16(15)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVGIIQCBIALBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515371.png)
![N-(2,4-difluorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515386.png)

![1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515399.png)
![3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515405.png)
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6515410.png)
![N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515411.png)
![1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515416.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515418.png)
![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515425.png)
![1-(3-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515429.png)
![3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6515440.png)

